molecular formula C11H15N5O3 B2740277 6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one CAS No. 1803586-37-9

6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one

Cat. No. B2740277
CAS RN: 1803586-37-9
M. Wt: 265.273
InChI Key: WRYOIUCGBXXRLK-UHFFFAOYSA-N
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Description

The compound “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” is a chemical with the CAS Number: 1803586-37-9 . It has a molecular weight of 265.27 . The IUPAC name for this compound is 6-(2-(dimethylamino)pyrimidin-5-yl)-5-nitropiperidin-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” include a molecular weight of 265.27 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

A study explored the hydrogen-bonded structures in related pyrimidinone compounds, highlighting the significance of intramolecular N-H...O hydrogen bonds. These bonds contribute to the stabilization of molecular structures, which is crucial for understanding the reactivity and interaction of such compounds in various chemical contexts (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antimicrobial Activity

Another study focused on the synthesis of new pyrimidinones and their derivatives, demonstrating their potential antimicrobial properties. The research indicates that these compounds could be explored further for their utility in combating microbial infections, which is a significant area of interest in medical and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Electrophilic Substitution Reactions

Electrophilic substitution reactions of thienopyrimidinones were investigated, shedding light on the reactivity of these compounds under various conditions. This research is fundamental for synthetic chemists looking to design and execute novel organic transformations (Zh. et al., 2013).

Microwave-Assisted Synthesis

The efficiency of microwave irradiation in synthesizing thiazolopyrimidinones was examined, offering insights into more sustainable and time-efficient synthetic methodologies. Such studies are vital for developing greener chemistry practices and enhancing the synthesis of complex molecules (Djekou et al., 2006).

Molecular Recognition and Antibacterial Properties

Research on bis-pyrimidine compounds revealed their structural basis for molecular recognition and highlighted their antibacterial properties. Understanding these interactions is crucial for the development of new drugs and therapeutic agents (Roy et al., 2014).

Safety and Hazards

Specific safety and hazard information for “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” is not available in the retrieved data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

properties

IUPAC Name

6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYOIUCGBXXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one

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